Cas no 2092201-69-7 (methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)

Methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is a versatile organic compound with significant applications in pharmaceutical research. Characterized by its unique substitution pattern, this compound exhibits potent biological activity, making it a valuable tool for drug discovery. Its structural features enable it to interact with various biological targets, offering researchers a promising starting point for the development of novel therapeutic agents.
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate structure
2092201-69-7 structure
商品名:methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
CAS番号:2092201-69-7
MF:C8H6ClFN2O4
メガワット:248.59564447403
CID:5222604
PubChem ID:131462309

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 2-amino-5-chloro-4-fluoro-3-nitro-, methyl ester
    • methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
    • インチ: 1S/C8H6ClFN2O4/c1-16-8(13)3-2-4(9)5(10)7(6(3)11)12(14)15/h2H,11H2,1H3
    • InChIKey: QUAVTCYBOXWUJG-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC(Cl)=C(F)C([N+]([O-])=O)=C1N

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-211134-0.5g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
0.5g
$699.0 2023-09-16
Enamine
EN300-211134-0.05g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
0.05g
$612.0 2023-09-16
Enamine
EN300-211134-2.5g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
2.5g
$1428.0 2023-09-16
Enamine
EN300-211134-0.1g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
0.1g
$640.0 2023-09-16
Enamine
EN300-211134-1g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
1g
$728.0 2023-09-16
Enamine
EN300-211134-0.25g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
0.25g
$670.0 2023-09-16
Enamine
EN300-211134-1.0g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
1g
$728.0 2023-05-31
Enamine
EN300-211134-5.0g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
5g
$2110.0 2023-05-31
Enamine
EN300-211134-10.0g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
10g
$3131.0 2023-05-31
Enamine
EN300-211134-10g
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
2092201-69-7
10g
$3131.0 2023-09-16

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 関連文献

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoateに関する追加情報

Methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate (CAS No. 2092201-69-7): A Comprehensive Overview

Methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate, identified by its CAS number 2092201-69-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, which are widely studied for their potential biological activities and mechanistic insights into various biochemical pathways.

The structural framework of methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate incorporates several key functional groups, including an amino group, a chloro substituent, a fluoro atom, and a nitro group. These functional groups contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of these electron-withdrawing and electron-donating groups also influences its electronic distribution and potential interactions with biological targets.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from nitroaromatic compounds. The< strong>2-amino-5-chloro-4-fluoro-3-nitrobenzoate moiety has been explored for its potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The nitro group, in particular, has been recognized for its ability to undergo bioactivation via enzymatic reduction, leading to the formation of reactive intermediates that can interfere with pathogenic processes.

One of the most compelling aspects of methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, modifications at the amino and nitro positions have been shown to modulate binding affinity and selectivity towards specific biological targets. This flexibility makes it an indispensable tool in drug discovery programs aimed at developing next-generation therapeutics.

The< strong>CAS number 2092201-69-7 provides a unique identifier for this compound, ensuring accurate documentation and traceability in scientific literature and industrial applications. This standardized classification system is crucial for maintaining consistency across different research groups and commercial entities involved in the synthesis and utilization of specialized chemicals.

Recent advancements in computational chemistry have further enhanced the understanding of how methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate interacts with biological systems. Molecular modeling studies have revealed insights into its binding modes with target proteins, providing a rational basis for designing optimized derivatives. These computational approaches complement experimental efforts by predicting structural changes and functional outcomes, thereby accelerating the drug discovery process.

The< strong>fluoro substituent in the molecule is particularly noteworthy due to its significant impact on metabolic stability and pharmacokinetic profiles. Fluorine atoms are known to enhance binding affinity and reduce susceptibility to enzymatic degradation, making them highly desirable in medicinal chemistry. The incorporation of a fluoro group into< strong>2-amino-5-chloro-4-fluoro-3-nitrobenzoate thus contributes to its potential as a lead compound for further development.

In conclusion, methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate (CAS No. 2092201-69-7) represents a promising candidate for therapeutic intervention across multiple disease areas. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational biology, position it as a key intermediate in the development of innovative pharmaceuticals. Continued research into this compound will likely yield valuable insights into its biological activities and translational potential.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量